molecular formula C14H25NO3 B7049362 1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione

1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione

Cat. No.: B7049362
M. Wt: 255.35 g/mol
InChI Key: BHTSGPUNOZUYML-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione is a complex organic compound featuring a seven-membered azepane ring substituted with a hydroxypropyl group and a pentane-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an azepane derivative reacts with a hydroxypropyl halide under basic conditions to form the hydroxypropyl-substituted azepane. This intermediate can then undergo further reactions with pentane-1,4-dione derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the pentane-1,4-dione moiety can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethyl methacrylate: Another azepane derivative with different substituents.

    2-[2-(2-Hydroxypropyl)azepan-1-yl]acetamide: A structurally similar compound with an acetamide group instead of the pentane-1,4-dione moiety.

Uniqueness

1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-(2-hydroxypropyl)azepan-1-yl]pentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-11(16)7-8-14(18)15-9-5-3-4-6-13(15)10-12(2)17/h12-13,17H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTSGPUNOZUYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCN1C(=O)CCC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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